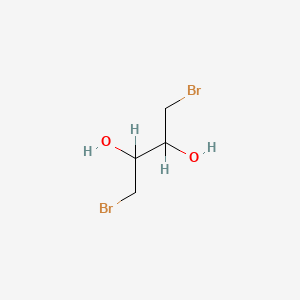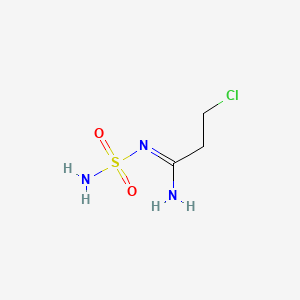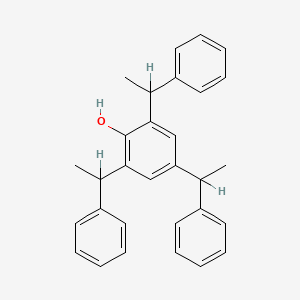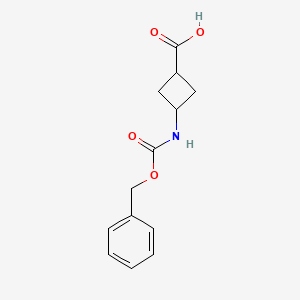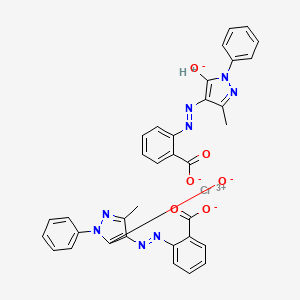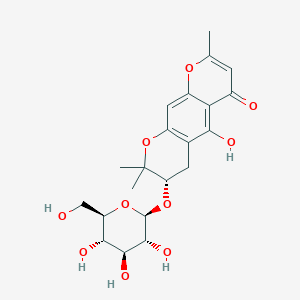
oleic acid, monoester with decaglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleic acid, monoester with decaglycerol, is a compound made up of oleic acid and decaglycerol . Oleic acid is a fatty acid commonly found in natural oils and fats, such as olive oil and animal fats, and is known for its moisturizing and emollient properties .
Synthesis Analysis
The synthesis of monoacylglycerol (MAG) through the glycerolysis of ethyl ester mixture (biodiesel) was investigated in a study from linseed oil, a low-cost alternative feedstock, using an alkaline catalyst with green reagent . The transesterification double step process (TDSP), reaction with ethanol to ethyl esters yielded 97% .Molecular Structure Analysis
The molecular formula of this compound is C48H94O22 .Chemical Reactions Analysis
The major factors involved in the initiation and development of IR and T2DM include mitochondrial dysfunction which may cause incomplete fatty acid oxidation (FAO). Oleic acid upregulates the expression of genes causing FAO by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex .Physical and Chemical Properties Analysis
The CAS number of this compound is 79665-93-3 .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
There is an increased interest in biodegradable nonionic surfactants due to the growing applications of environmentally benign products . Oleic acid, monoester with decaglycerol, being a polyglycerol fatty acid ester (PGFE), is an efficient emulsifying agent and has been authorized as food additives in the European Union . In addition to the food industry, PGFEs, as additives, have also been widely applied to various fields, such as cosmetics, medicine, photography, inks, etc .
Eigenschaften
CAS-Nummer |
79665-93-3 |
|---|---|
Molekularformel |
C48H96O23 |
Molekulargewicht |
1041.3 g/mol |
IUPAC-Name |
3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C30H62O21.C18H34O2/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h21-42H,1-20H2;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |
InChI-Schlüssel |
WAUUDKUDZJXSKC-SVMKZPJVSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O |
Synonyme |
oleic acid, monoester with decaglycerol; POLYGLYCERYL-10 OLEATE; Decaglyceryl monooleate; Einecs 279-230-0; Decaglycerin monooleate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


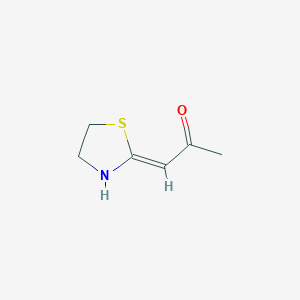
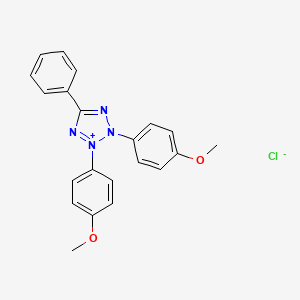
![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)
